molecular formula C11H22N2O B2548620 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol CAS No. 917203-86-2

1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol

Cat. No.: B2548620
CAS No.: 917203-86-2
M. Wt: 198.31
InChI Key: VYLZRXZRIFYRDM-UHFFFAOYSA-N
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Description

1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a bicyclic compound that features a rigid structure with closely spaced nitrogen atoms. This unique configuration makes it an efficient bidentate ligand, capable of forming stable complexes with transition metals. The compound is of significant interest in various fields, including radiopharmaceuticals, due to its ability to form stable metal complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol can be synthesized through the reaction of 1,5-dibromopentane with 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in the presence of a base such as triethylamine. The reaction typically occurs in chloroform, and the product is purified by crystallization and washing with water .

Industrial Production Methods

While specific industrial production methods for 1,5-Diethyl-3,7-diazabicyclo[33

Chemical Reactions Analysis

Types of Reactions

1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The nitrogen atoms in the compound can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives and oxides, which can be further utilized in different applications.

Scientific Research Applications

1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has several scientific research applications:

    Chemistry: Used as a ligand in the formation of stable metal complexes.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for use in radiopharmaceuticals for diagnostic imaging.

    Industry: Utilized in the synthesis of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol involves its ability to act as a bidentate ligand, forming stable complexes with transition metals. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in radiopharmaceuticals, the compound forms stable complexes with radioactive metals, which can then be used for imaging purposes .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
  • 1,5-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
  • 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Uniqueness

1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is unique due to its specific ethyl substitutions, which can influence its chemical reactivity and the stability of the complexes it forms. This makes it particularly useful in applications requiring stable metal complexes, such as in radiopharmaceuticals .

Biological Activity

1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a bicyclic compound that has garnered interest due to its potential biological activities. This compound is characterized by its unique bicyclic structure, which plays a significant role in its interaction with biological systems. The following sections will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC11H20N2O
Molecular Weight196.29 g/mol
CAS Number917216-61-6
StructureStructure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes and functional group modifications to achieve the desired bicyclic structure. The synthetic routes often focus on optimizing yields and purity while minimizing environmental impact.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Neuroprotective Effects : Research indicates that compounds structurally similar to this compound exhibit neuroprotective properties against oxidative stress and neurodegenerative conditions such as Parkinson's disease (PD) .
  • Cytotoxicity in Cancer Cells : In vitro studies have demonstrated that derivatives of this compound can induce cytotoxic effects in melanoma and other cancer cell lines without significant toxicity to normal cells . This selectivity is crucial for developing potential anticancer therapies.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Neuroprotection Against Oxidative Stress : A study involving the evaluation of neuroprotective compounds showed that certain derivatives could effectively protect dopaminergic neurons from oxidative damage induced by toxins like 6-OHDA . This suggests a potential application in treating neurodegenerative diseases.
  • Anticancer Activity : Another research effort focused on assessing the cytotoxicity of various bicyclic compounds against cancer cell lines revealed that specific structural features are essential for their anticancer activity . The ability to induce apoptosis through oxidative stress pathways was noted as a common mechanism.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, and how can yield optimization be achieved?

The compound is synthesized via acid-catalyzed hydrolysis of precursor molecules. For example, a derivative was prepared by refluxing syn-5-(4-chlorobenzyl)-3-formyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in concentrated HCl (molar ratio ~1:120) for 21 hours, followed by neutralization with NaOH and recrystallization from ethanol (yield: 74%) . Yield optimization requires careful control of reaction time, stoichiometry, and purification steps (e.g., selective crystallization). Post-synthesis validation via 1H NMR^1 \text{H NMR} (e.g., δ 0.63 ppm for methyl groups) and elemental analysis ensures purity .

Q. What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Key techniques include:

  • 1H NMR^1 \text{H NMR}: Assigns proton environments (e.g., methyl groups at δ 0.63 ppm, hydroxyl at δ 4.74 ppm) .
  • X-ray crystallography: Resolves bond lengths, angles, and chair conformations of bicyclic frameworks. Hydrogen atoms are refined isotropically, and intramolecular interactions (e.g., N–H⋯N bonds) are identified .
  • Elemental analysis: Validates empirical formulas (e.g., C16_{16}H23_{23}ClN2_2O) .

Advanced Research Questions

Q. How can computational methods like DFT and Hirshfeld surface analysis enhance understanding of molecular geometry and intermolecular interactions?

  • Density Functional Theory (DFT): Optimizes molecular geometry and calculates electronic properties (e.g., electrostatic potential maps). For related diazabicyclo compounds, DFT simulations align with experimental bond lengths (e.g., C–N: 1.47 Å) and angles .
  • Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., O–H⋯N hydrogen bonds contributing 15% to crystal packing). This method visualizes contact distances (e.g., H⋯O: 2.30 Å) and identifies dominant van der Waals forces .

Q. What experimental strategies are used to evaluate this compound’s potential as an enzyme inhibitor?

  • Molecular docking: Docks the compound into enzyme active sites (e.g., thrombin) to predict binding affinities. For example, substituted diazabicyclo derivatives show inhibitory activity via interactions with catalytic residues (e.g., Ser195) .
  • Kinetic assays: Measures inhibition constants (KiK_i) using fluorogenic substrates. Structural analogs (e.g., 3,6-diazabicyclo[3.2.1]octanes) exhibit KiK_i values in the micromolar range, suggesting competitive inhibition .

Q. How can researchers address contradictions in spectroscopic or crystallographic data during structural validation?

  • Multi-technique validation: Cross-verify NMR assignments with 13C^{13} \text{C} NMR (e.g., δ 73.4 ppm for C-9) and IR spectroscopy (e.g., O–H stretch at 3200–3600 cm1^{-1}) .
  • Crystallographic refinement: Use software like SHELXL to resolve ambiguities. For example, isotropic refinement of hydrogen atoms and analysis of residual electron density maps can correct misinterpretations of hydrogen bonding networks .

Q. Methodological Notes

  • Synthetic Design: Reflux conditions and acid concentration critically influence hydrolysis efficiency. Pilot reactions should test varying HCl ratios (1:50–1:150) to optimize yield .
  • Crystallography: Use high-resolution data (θ > 25°) and multi-solvent recrystallization to improve crystal quality. Refinement protocols must account for disorder in flexible substituents .
  • Computational Workflows: Combine Gaussian software for DFT calculations with Mercury for Hirshfeld surface visualization. Benchmark computational results against experimental data to validate force fields .

Properties

IUPAC Name

1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-3-10-5-12-7-11(4-2,9(10)14)8-13-6-10/h9,12-14H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLZRXZRIFYRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CNCC(C1O)(CNC2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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